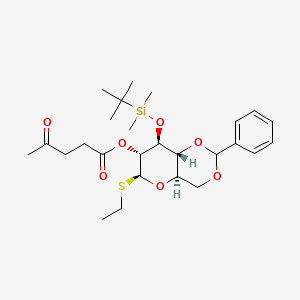
2-Fluoro-4-(4-methylphenyl)benzoic acid
Descripción general
Descripción
“2-Fluoro-4-(4-methylphenyl)benzoic acid” is an organic compound . It has a molecular formula of C14H11FO2 . It is typically available in the form of crystals or powder .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(4-methylphenyl)benzoic acid” consists of a benzene ring substituted with a fluoro group and a methylphenyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“2-Fluoro-4-(4-methylphenyl)benzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 271.7±20.0 °C at 760 mmHg, and a flash point of 118.1±21.8 °C . It appears as pale cream to cream in color .Aplicaciones Científicas De Investigación
Preclinical Evaluation of Antitumor Properties
Research has highlighted the antitumor properties of novel compounds structurally related to 2-Fluoro-4-(4-methylphenyl)benzoic acid. For example, amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have shown potent antitumor activities in vitro and in vivo due to their selective cytotoxicity against carcinoma cells. These compounds undergo biotransformation by cytochrome P450 1A1, leading to active metabolites that contribute to their antitumor efficacy. The development of water-soluble, chemically stable prodrugs addresses limitations related to drug lipophilicity, demonstrating significant therapeutic potential against breast and ovarian cancer cell lines and xenograft tumors with manageable toxic side effects (Bradshaw et al., 2002).
Synthesis and Biological Evaluation of Anti-Breast Cancer Agents
Substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, related to 2-Fluoro-4-(4-methylphenyl)benzoic acid, were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. These compounds displayed significant activity, with certain derivatives showing superior efficacy compared to cisplatin, a reference compound. This research exemplifies the potential of these compounds as leads for the development of effective cancer therapeutics (Karthikeyan et al., 2017).
Mechanistic Insights into Metabolism and Transformation
Studies on substituted benzoic acids, including those structurally related to 2-Fluoro-4-(4-methylphenyl)benzoic acid, have provided insights into their metabolic fate and transformation processes in biological systems. These studies leverage computational chemistry and NMR spectroscopy to elucidate structure-metabolism relationships, highlighting the significance of physicochemical properties in determining metabolic pathways, such as glucuronidation or glycine conjugation. This research aids in understanding the metabolism of benzoate derivatives and can inform the design of drugs with optimized metabolic profiles (Ghauri et al., 1992).
Application in Material Science
The development and characterization of high-performance polymers based on fluorinated phthalazinone monomers, such as those derived from 2-Fluoro-4-(4-methylphenyl)benzoic acid, have garnered attention for their applications in engineering plastics and membrane materials. These polymers exhibit good solubility and outstanding thermal properties, making them suitable for advanced material applications. Research in this area focuses on the synthesis of novel monomers and their polymerization to produce materials with desirable physical and chemical properties (Xiao et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYMRQCAUBBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679059 | |
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methylphenyl)benzoic acid | |
CAS RN |
1184212-56-3 | |
| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)


![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)





